molecular formula C18H13FN2OS B2644366 N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide CAS No. 300541-66-6

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide

Cat. No.: B2644366
CAS No.: 300541-66-6
M. Wt: 324.37
InChI Key: ICXQMVCIADFLST-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide (Molecular Formula: C₁₈H₁₃FN₂OS; Molecular Weight: 324.37 g/mol) is a bicyclic heteroaromatic compound featuring a partially saturated naphthothiazole core linked to a 3-fluorobenzamide substituent . The 3-fluoro group on the benzamide moiety introduces electron-withdrawing effects, which may modulate solubility, metabolic stability, and target affinity.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-16-14-7-2-1-4-11(14)8-9-15(16)23-18/h1-7,10H,8-9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXQMVCIADFLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide typically involves the following steps:

  • Formation of the Naphthothiazole Core: : The naphthothiazole core can be synthesized through a cyclization reaction involving a naphthalene derivative and a thioamide. This reaction often requires a catalyst such as phosphorus pentasulfide (P2S5) and is conducted under reflux conditions.

  • Introduction of the Fluorobenzamide Group: : The fluorobenzamide group is introduced via an amide coupling reaction. This step involves reacting the naphthothiazole intermediate with 3-fluorobenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution can be facilitated by reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its application in the production of specialty chemicals or advanced polymers is also of interest.

Mechanism of Action

The mechanism of action of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and fluorobenzamide moiety could facilitate binding to active sites or allosteric sites, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide can be contextualized against three closely related analogs (Table 1):

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Features
This compound C₁₈H₁₃FN₂OS 324.37 3-fluorobenzamide, dihydro-naphthothiazole Partial saturation enhances flexibility
3-(2-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide (Y032-1685) C₁₇H₁₃ClN₂O₂S 344.82 2-chlorophenyl, methoxy-benzothiazole Higher molecular weight; chlorine substituent
3,5-dimethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide (CAS 6217-20-5) C₂₀H₁₆N₂O₃S 372.42 3,5-dimethoxybenzamide, unsaturated core Fully aromatic core; methoxy groups enhance solubility
N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide (CAS 557782-81-7) C₂₁H₂₀N₂O₃S 380.46 3,4-dimethoxyphenylacetamide, dihydro core Acetamide linker; bulky dimethoxy substituents

Key Comparative Insights

Core Saturation vs. Aromaticity :

  • The dihydro-naphthothiazole core in the target compound reduces aromaticity compared to the fully unsaturated naphtho[1,2-d]thiazole in CAS 6217-20-5 . This partial saturation may improve solubility and alter binding kinetics in hydrophobic pockets.

The 2-chlorophenyl group in Y032-1685 introduces steric bulk and lipophilicity, which may hinder membrane permeability relative to the smaller fluorine substituent .

Molecular Weight and Drug-Likeness :

  • The target compound (324.37 g/mol) falls within the acceptable range for drug-like molecules (<500 g/mol), while CAS 557782-81-7 (380.46 g/mol) approaches the upper limit, which may impact bioavailability .

Research Implications

  • Biological Activity : The fluorine atom in the target compound may improve binding to targets requiring electronegative interactions (e.g., kinase ATP pockets), whereas methoxy groups in analogs like CAS 6217-20-5 could favor interactions with polar residues .
  • Synthetic Accessibility: Limited availability (5 mg) of the target compound suggests challenges in synthesis or purification compared to Y032-1685 (14 mg), which may have optimized protocols.

Biological Activity

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-3-fluorobenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2OSC_{13}H_{12}N_2OS, with a molecular weight of approximately 244.31 g/mol. The compound features a naphtho-thiazole core structure that is known for its diverse biological activities.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antitumor properties. For instance:

  • Cell Line Studies : Compounds derived from thiazole and naphthalene have shown promising results against various cancer cell lines. A study tested derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays and BrdU proliferation assays. Results indicated that certain derivatives effectively inhibited cell proliferation in both 2D and 3D cultures .
  • Mechanism of Action : The antitumor activity is often associated with the ability of these compounds to bind to DNA, particularly within the minor groove. This binding can disrupt cellular processes leading to apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Testing Against Pathogens : In vitro studies have evaluated the compound's efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Eukaryotic Model Testing : Additionally, the compound was tested against Saccharomyces cerevisiae, revealing its potential as an antifungal agent as well .

Case Studies and Research Findings

Study ReferenceBiological ActivityFindings
AntitumorSignificant inhibition of cell proliferation in lung cancer cell lines.
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the aromatic rings:

  • Fluorine Substitution : The presence of fluorine atoms has been shown to enhance lipophilicity and cellular uptake, potentially increasing the compound's effectiveness against tumors and pathogens .
  • Amide Linkage : The amide functional group contributes to the compound's ability to interact with biological targets effectively.

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